molecular formula C10H6Cl2N2 B13086438 2-(2,5-Dichlorophenyl)pyrimidine

2-(2,5-Dichlorophenyl)pyrimidine

Cat. No.: B13086438
M. Wt: 225.07 g/mol
InChI Key: OHOYHBZQKDUYIL-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,5-dichlorophenyl group. Pyrimidine derivatives are known for their diverse biological activities and are integral components of many pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, 2,5-dichlorophenylboronic acid and 2-chloropyrimidine are commonly used as starting materials . The reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (like toluene or ethanol) under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dichlorophenyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

2-(2,5-Dichlorophenyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interfere with nucleic acid synthesis.

    Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes and pathways involved in cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)pyrimidine involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenyl)pyrimidine
  • 2-(3,5-Dichlorophenyl)pyrimidine
  • 2-(2,6-Dichlorophenyl)pyrimidine

Comparison:

Properties

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)pyrimidine

InChI

InChI=1S/C10H6Cl2N2/c11-7-2-3-9(12)8(6-7)10-13-4-1-5-14-10/h1-6H

InChI Key

OHOYHBZQKDUYIL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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